H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2
Brand Name: Vulcanchem
CAS No.: 132917-49-8
VCID: VC0152983
InChI: InChI=1S/C35H54N10O13/c1-16(2)28(45-32(55)22(13-24(36)48)44-34(57)27(37)18(4)47)35(58)39-14-25(49)41-23(15-46)33(56)42-20(10-11-26(50)51)31(54)40-17(3)30(53)43-21(29(38)52)12-19-8-6-5-7-9-19/h5-9,16-18,20-23,27-28,46-47H,10-15,37H2,1-4H3,(H2,36,48)(H2,38,52)(H,39,58)(H,40,54)(H,41,49)(H,42,56)(H,43,53)(H,44,57)(H,45,55)(H,50,51)/t17-,18+,20-,21-,22-,23-,27-,28-/m0/s1
SMILES: CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Molecular Formula: C35H54N10O13
Molecular Weight: 822.874

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2

CAS No.: 132917-49-8

Cat. No.: VC0152983

Molecular Formula: C35H54N10O13

Molecular Weight: 822.874

* For research use only. Not for human or veterinary use.

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 - 132917-49-8

Specification

CAS No. 132917-49-8
Molecular Formula C35H54N10O13
Molecular Weight 822.874
IUPAC Name (4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C35H54N10O13/c1-16(2)28(45-32(55)22(13-24(36)48)44-34(57)27(37)18(4)47)35(58)39-14-25(49)41-23(15-46)33(56)42-20(10-11-26(50)51)31(54)40-17(3)30(53)43-21(29(38)52)12-19-8-6-5-7-9-19/h5-9,16-18,20-23,27-28,46-47H,10-15,37H2,1-4H3,(H2,36,48)(H2,38,52)(H,39,58)(H,40,54)(H,41,49)(H,42,56)(H,43,53)(H,44,57)(H,45,55)(H,50,51)/t17-,18+,20-,21-,22-,23-,27-,28-/m0/s1
Standard InChI Key FTRYGVQSMSVKGI-AITDKQMNSA-N
SMILES CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Introduction

Chemical Identity and Structural Composition

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 represents a precisely defined peptide sequence composed of eight amino acids with specific structural characteristics. The nomenclature follows standard peptide naming conventions, with "H" indicating a free amino terminus and "NH2" denoting an amidated carboxy terminus. This amidation is a significant structural feature that often enhances biological stability and activity of peptides in physiological environments.

This peptide has been formally identified with the Chemical Abstracts Service (CAS) registry number 132917-49-8, providing a unique identifier for this specific compound in chemical databases and literature . The assignment of a CAS number indicates the compound has been recognized as a distinct chemical entity with potential research significance.

Molecular and Physicochemical Properties

The comprehensive physicochemical profile of H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 reveals several important characteristics relevant to its biochemical behavior. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC35H54N10O13
Molecular Weight822.86200
Exact Mass822.38700
Polar Surface Area (PSA)393.66000
CAS Number132917-49-8
Physical StateSolid (presumed)

The relatively high polar surface area (PSA) of 393.66 suggests the peptide has significant hydrophilic character, which would affect its solubility in aqueous solutions and its ability to permeate biological membranes . The presence of multiple functional groups, including carboxyl, amino, hydroxyl, and amide moieties, contributes to this polarity and provides numerous sites for hydrogen bonding and other non-covalent interactions.

Synthesis Methodologies

The production of H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 typically employs established peptide synthesis techniques, primarily focusing on solid-phase and liquid-phase methodologies. These approaches enable precise assembly of the amino acid sequence with controlled stereochemistry and terminal modifications.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis represents the predominant method for producing this peptide, offering advantages in efficiency and purity. The SPPS approach involves sequential addition of protected amino acids to a solid support, typically a resin, beginning from the C-terminal phenylalanine. The process typically follows these essential steps:

  • Attachment of the first amino acid (Phe) to a resin through its carboxyl group

  • Deprotection of the amino terminus of the attached amino acid

  • Coupling of the next amino acid (Ala) in the sequence using activating agents

  • Repetition of deprotection and coupling cycles until the complete sequence is assembled

  • Cleavage of the completed peptide from the resin with simultaneous removal of side-chain protecting groups

  • Conversion of the C-terminal carboxyl group to an amide (−NH2) using specialized reagents

This methodology allows for the incorporation of the amide group at the C-terminus, which is a defining characteristic of this particular peptide. The solid support facilitates easy filtration and washing between steps, thereby eliminating the need for intermediate purification procedures that would be necessary in solution-phase synthesis.

Liquid-Phase Peptide Synthesis

Though less commonly employed for research-scale production, liquid-phase synthesis methodologies remain relevant for specialized applications or industrial-scale production of this peptide. This approach operates entirely in solution, with the sequential addition of protected amino acid residues followed by deprotection and isolation steps after each coupling reaction. The liquid-phase methodology typically requires more rigorous purification procedures between synthetic steps but may offer advantages for specific modifications or larger-scale production.

Research Applications and Significance

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 possesses several characteristics that make it potentially valuable for various research applications, particularly in fields related to neuropeptide pharmacology and receptor interactions. The peptide's specific sequence and structural features suggest several promising research directions.

Pharmacological Research Applications

As a potential fragment or analog of α-CGRP, this peptide may serve as a valuable tool for investigating CGRP receptor interactions. The structural relationship to the C-terminal binding region of α-CGRP suggests it could function as:

  • A competitive binding inhibitor for structure-activity relationship studies of CGRP receptors

  • A template for developing modified peptides with enhanced receptor selectivity or binding properties

  • A research tool for identifying specific amino acid residues critical for CGRP receptor binding

This application is particularly significant given the established importance of CGRP in multiple physiological and pathological processes, including vasodilation, inflammation, and pain transmission . CGRP antagonists have demonstrated clinical relevance in treating migraine, while CGRP agonists show potential for cardiovascular applications , highlighting the therapeutic significance of research in this area.

Comparative Analysis with Related Peptides

To fully understand the significance of H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, a comparative analysis with structurally related peptides provides valuable context. This comparison highlights distinctive features and potential functional similarities.

Comparison with CGRP Fragments

The structural features of H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 can be compared with known CGRP fragments and analogs to establish potential functional relationships:

PeptideSequenceMolecular WeightRelation to α-CGRPReference
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2TNVGSEAF-NH2822.86Potential C-terminal fragment
Tyr-α-CGRP (23-37) (rat)YVKDNFVPTNVGSEAF-NH21785.95Modified fragment (23-37) with N-terminal Tyr
α-CGRP37-amino acid peptide with disulfide bond~3800Complete neuropeptide
CGRP 8-3730-amino acid fragment~3100Competitive antagonist lacking first 7 amino acids

The octapeptide shares the C-terminal "NVGSEAF-NH2" sequence with the established α-CGRP fragment represented by Tyr-α-CGRP (23-37) , supporting the hypothesis that it represents a specific region of the larger neuropeptide. This structural alignment suggests the peptide might retain some of the binding properties associated with the C-terminal region of α-CGRP while lacking the receptor activation properties predominantly associated with the N-terminal region.

Functional Implications of Structural Differences

The functional implications of the structural differences between H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 and larger CGRP fragments are significant:

  • Size and Complexity: At only 8 amino acids, this peptide is considerably smaller than the 30-amino acid CGRP antagonist fragment CGRP 8-37 , potentially affecting its binding affinity and specificity.

  • Terminal Features: The retention of the C-terminal phenylalanine amide (Phe-NH2) preserves a critical structural feature of native α-CGRP that has been established as important for receptor interactions .

  • Conformational Flexibility: The reduced length likely confers greater conformational flexibility compared to larger fragments, potentially affecting its ability to adopt the specific conformations required for optimal receptor interactions.

These structural comparisons suggest that while H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 may retain specific binding elements related to CGRP receptor interactions, its biological activity would likely differ significantly from both full-length α-CGRP and larger fragments like CGRP 8-37. This makes it potentially valuable as a research tool for investigating the specific contributions of the C-terminal region to receptor binding and pharmacological response.

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